5-Amino-2-morpholin-4-yl-benzamide
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Overview
Description
5-Amino-2-morpholin-4-yl-benzamide is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is characterized by the presence of an amino group, a morpholine ring, and a benzamide moiety. This compound is typically used in research settings, particularly in the fields of proteomics and biochemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, contributing to their biological activity .
Mode of Action
It’s known that morpholine derivatives can inhibit certain pathways, leading to their therapeutic effects .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The molecular weight of 22126 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
Related compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-morpholin-4-yl-benzamide can be achieved through various methods. One common approach involves the reaction of 2-amino-5-nitrobenzamide with morpholine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. This reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-morpholin-4-yl-benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
5-Amino-2-morpholin-4-yl-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antiviral agents, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
2-Amino-5-(4-morpholinyl)benzamide: This compound shares a similar structure but differs in the position of the amino group.
2-amino-5-(morpholin-4-yl)benzamide: Another structurally related compound with potential similar applications.
Uniqueness: 5-Amino-2-morpholin-4-yl-benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, morpholine ring, and benzamide moiety makes it a versatile compound for various research applications.
Properties
IUPAC Name |
5-amino-2-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONGFFCXIADOFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358453 |
Source
|
Record name | 5-Amino-2-morpholin-4-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50891-32-2 |
Source
|
Record name | 5-Amino-2-morpholin-4-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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